2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide
Description
2-((1-(3-Fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide is a synthetic indole derivative characterized by a sulfonyl bridge linking an acetamide moiety to a substituted indole core. The indole ring is functionalized with a 3-fluorobenzyl group at the N1 position, while the acetamide nitrogen is attached to a p-tolyl (4-methylphenyl) group. This structure combines electron-withdrawing (fluorine, sulfonyl) and electron-donating (methyl) substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-17-9-11-20(12-10-17)26-24(28)16-31(29,30)23-15-27(22-8-3-2-7-21(22)23)14-18-5-4-6-19(25)13-18/h2-13,15H,14,16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURBQZZZBRBHSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The indole derivative is then alkylated with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Sulfonylation: The resulting compound undergoes sulfonylation with sulfonyl chloride to introduce the sulfonyl group.
Acetamide Formation: Finally, the compound is reacted with p-toluidine and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core may interact with various enzymes and receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and specificity, while the sulfonyl-acetamide moiety may contribute to its overall stability and solubility.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several indole-based sulfonamides and acetamides. Below is a comparative analysis of its key analogs:
Table 1: Structural and Functional Comparison of Selected Indole Derivatives
Key Comparative Insights:
Substituent Effects on Activity: The 3-fluorobenzyl group in the target compound and ’s analog may enhance metabolic stability compared to non-fluorinated analogs (e.g., ’s 2-methylbenzyl) due to fluorine’s electronegativity and resistance to oxidation .
Synthesis Efficiency: Yields for indole-acetamides vary widely (21–81%), influenced by substituent complexity.
Biological Implications :
- ’s simpler analog (lacking sulfonyl/fluorobenzyl groups) showed α-amylase inhibition, suggesting the sulfonyl moiety in the target compound may alter target selectivity .
- ’s fluorostyryl-trifluoroacetyl analog demonstrated antimalarial activity, highlighting the role of fluorinated groups in enhancing bioactivity .
Research Findings and Implications
- The 3-fluorobenzyl and sulfonyl groups position it as a candidate for targeting inflammation or metabolic disorders .
- Optimization Opportunities : Substituting the p-tolyl group with electron-deficient aryl rings (e.g., trifluoromethylphenyl) could enhance binding affinity, as seen in .
Biological Activity
The compound 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide is a sulfonamide derivative featuring an indole core, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 442.50 g/mol. Its structure is characterized by the presence of an indole ring, a sulfonyl group, and a p-tolyl acetamide moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₁FN₂O₃S |
| Molecular Weight | 442.50 g/mol |
| IUPAC Name | This compound |
| Synonyms | 686743-93-1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Indole Derivative : The indole core can be synthesized through Fischer indole synthesis.
- Introduction of the 3-Fluorobenzyl Group : This is achieved via nucleophilic substitution.
- Sulfonylation : The indole derivative reacts with a sulfonyl chloride in the presence of a base.
- Amide Coupling : The final step involves coupling with p-toluidine using coupling agents like DCC and DMAP.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonyl group can interact with amino acid residues in proteins, enhancing binding affinity and potentially inhibiting enzyme activity.
- Receptor Interaction : The indole moiety may interact with receptors involved in various signaling pathways.
- Increased Lipophilicity : The presence of the fluorobenzyl group improves cell membrane permeability, facilitating intracellular target engagement.
Therapeutic Potential
Research indicates that compounds similar to this compound exhibit:
- Anti-inflammatory Properties : Investigated for their ability to modulate inflammatory pathways.
- Anticancer Activity : Some studies suggest potential efficacy against cancer cell lines by inducing apoptosis or inhibiting proliferation.
Case Studies
- SARS-CoV-2 RdRp Inhibition :
- Inhibition of Enzymatic Activity :
- Compounds containing sulfonamide functionalities have shown inhibitory effects against enzymes such as α-glucosidase and lipoxygenase, suggesting potential applications in managing diabetes and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
